molecular formula C10H12ClN3 B1449135 3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine CAS No. 1320266-99-6

3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine

Cat. No. B1449135
CAS RN: 1320266-99-6
M. Wt: 209.67 g/mol
InChI Key: RDQIAYLBZXDMOZ-UHFFFAOYSA-N
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Description

The compound “3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound. It is related to the class of compounds known as pyrazolo[1,5-a]pyrazines . These compounds are known for their wide range of biological activities and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

The synthesis of related compounds, such as imidazo[1,2-a]pyrazines, has been reported. An efficient iodine-catalyzed method for synthesizing these compounds via one-pot three-component condensations has been described . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine derivatives in good yields .


Chemical Reactions Analysis

A reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate has been reported to proceed via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates. This leads to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which were used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .

Scientific Research Applications

Supercapacitor Applications in Energy Storage

The molecular architecture of compounds similar to 3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine has been utilized in the development of supercapacitors. These compounds exhibit excellent specific capacitance and energy density, making them suitable for high-performance energy storage applications .

Antibacterial Agents in Medicine

Derivatives of 3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine have shown promising results as antibacterial agents. They have been tested against various bacterial strains, showing moderate to good antibacterial activities, which are crucial in the development of new antimicrobial drugs .

Heterocyclic Synthesis in Organic Chemistry

This compound serves as a versatile scaffold in organic synthesis. It is used as a starting material for the preparation of more complex heterocyclic systems, which are significant in the pharmaceutical industry due to their structural diversity and wide range of applications .

Material Science: Building Blocks for Functional Materials

In materials science, the structural properties of 3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine make it a valuable building block for the synthesis of biologically active molecules. Its use in creating new materials with desired properties is an area of active research .

Environmental Science: Potential for Pollution Mitigation

While specific applications in environmental science are not directly cited, the antibacterial properties of related compounds suggest potential uses in pollution mitigation and treatment of water sources contaminated with pathogenic bacteria .

Analytical Chemistry: Characterization and Analysis

The compound’s derivatives are characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. These methods are essential for understanding the structure-activity relationships and for the quality control of synthesized compounds .

Agriculture: Pest Control and Crop Protection

Although direct applications in agriculture are not detailed, the chemical’s role in synthesizing heterocyclic compounds could lead to the development of new pesticides or growth regulators, contributing to enhanced crop protection strategies .

Pharmaceutical Industry: Drug Development

The compound’s derivatives are explored for their wide range of biological activities, including antidiabetic, anti-fungal, and anti-malarial properties. This makes them key pharmacophores in the development of new drugs for various diseases .

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocyclic compounds, such as “3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine”, are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, the synthetic methods and biological activities of pyrazolo[1,5-a]pyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-tert-butyl-8-chloroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-10(2,3)9-13-6-7-8(11)12-4-5-14(7)9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQIAYLBZXDMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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